molecular formula C10H13F3O B6174089 7-(trifluoromethyl)spiro[3.5]nonan-1-one CAS No. 2648941-67-5

7-(trifluoromethyl)spiro[3.5]nonan-1-one

Cat. No.: B6174089
CAS No.: 2648941-67-5
M. Wt: 206.20 g/mol
InChI Key: ALLYXCGEBVWLHY-UHFFFAOYSA-N
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Description

7-(trifluoromethyl)spiro[3.5]nonan-1-one: is a compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications across various fields. This compound is characterized by the presence of a trifluoromethyl group attached to a spiro[3.5]nonan-1-one core, which imparts distinct physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(trifluoromethyl)spiro[3.5]nonan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a suitable cyclizing agent under controlled conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(trifluoromethyl)spiro[3.5]nonan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonate; nucleophilic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7-(trifluoromethyl)spiro[3.5]nonan-1-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(trifluoromethyl)spiro[3.5]nonan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can modulate enzyme activity or interact with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

  • 7-(trifluoromethyl)spiro[3.4]octan-1-one
  • 7-(trifluoromethyl)spiro[3.6]decan-1-one
  • 7-(trifluoromethyl)spiro[3.5]nonan-2-one

Uniqueness

Compared to similar compounds, 7-(trifluoromethyl)spiro[35]nonan-1-one stands out due to its specific spirocyclic structure and the position of the trifluoromethyl group

Properties

CAS No.

2648941-67-5

Molecular Formula

C10H13F3O

Molecular Weight

206.20 g/mol

IUPAC Name

7-(trifluoromethyl)spiro[3.5]nonan-3-one

InChI

InChI=1S/C10H13F3O/c11-10(12,13)7-1-4-9(5-2-7)6-3-8(9)14/h7H,1-6H2

InChI Key

ALLYXCGEBVWLHY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C(F)(F)F)CCC2=O

Purity

95

Origin of Product

United States

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